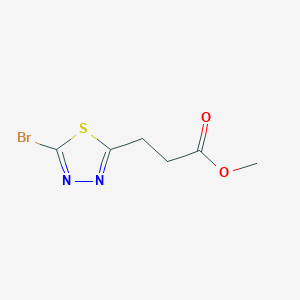![molecular formula C17H22N2O4S B2577436 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034619-56-0](/img/structure/B2577436.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound with unique structural characteristics This compound is composed of multiple ring systems, including dioxane and azaspirocyclic motifs, with a pyridine core modified by a tetrahydrothiophenyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of individual building blocks, which are then assembled through a series of reactions. The key synthetic steps may include:
Formation of the Spirocyclic Core: : This involves the cyclization of appropriate precursors under conditions that promote the formation of both the dioxane and azaspiro moieties.
Introduction of the Pyridine Ring: : This step might involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine unit onto the spirocyclic framework.
Attachment of the Tetrahydrothiophenyl Ether: : The final modification is likely achieved through ether formation reactions, utilizing suitable alkylation or displacement reagents.
Industrial Production Methods
While the synthetic route outlined above is suitable for laboratory-scale preparation, industrial production may involve optimization of these steps for scalability and efficiency. This could include:
Continuous Flow Chemistry: : Utilization of continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Principles: : Adoption of environmentally friendly solvents and reagents to minimize waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydrothiophenyl moiety, to form sulfoxides or sulfones.
Reduction: : Reduction of the azaspirocycle could yield various derivatives with altered biological activities.
Substitution: : Substitution reactions on the pyridine ring, such as halogenation or nitration, could modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or mCPBA for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenating agents like NBS or electrophilic nitration conditions using HNO₃/H₂SO₄.
Major Products
The major products from these reactions can vary widely based on the specific reaction conditions, but they may include sulfoxide, sulfone, and substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a ligand or building block in coordination chemistry and catalysis.
Medicine: : Investigated for its potential pharmacological properties, including as an antimicrobial or anticancer agent.
Industry: : Utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mécanisme D'action
The specific mechanism of action of this compound depends on its application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxa-8-azaspiro[4.5]decan-8-yl(4-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
2,4-Dioxa-8-azaspiro[4.5]decan-8-yl(5-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, 1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone stands out due to its specific spirocyclic arrangement and the position of the tetrahydrothiophenyl ether group
That’s a broad overview of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone. Anything you want to dig deeper into?
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-16(19-6-4-17(5-7-19)21-8-9-22-17)13-1-2-15(18-11-13)23-14-3-10-24-12-14/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYLIWWLAJBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)
![4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2577361.png)


![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)

![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)

![7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2577368.png)

![2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol](/img/structure/B2577376.png)
